3-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine
Description
The compound 3-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine is a pyridazine derivative featuring a piperazine moiety substituted with a 4-methoxy-2,5-dimethylbenzenesulfonyl group at position 4 and a pyridin-4-yl group at position 6 of the pyridazine core.
Properties
IUPAC Name |
3-[4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-6-pyridin-4-ylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3S/c1-16-15-21(17(2)14-20(16)30-3)31(28,29)27-12-10-26(11-13-27)22-5-4-19(24-25-22)18-6-8-23-9-7-18/h4-9,14-15H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUMHHWXNVLQJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=NC=C4)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine (CAS Number: 946274-00-6) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
| Property | Details |
|---|---|
| Molecular Formula | C22H25N5O3S |
| Molecular Weight | 439.5 g/mol |
| IUPAC Name | 3-[4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-6-(pyridin-4-yl)pyridazine |
| CAS Number | 946274-00-6 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways and potentially leading to therapeutic effects in diseases such as cancer.
- Receptor Modulation : It has been observed to interact with certain receptors, which could modulate physiological responses.
- Reactive Oxygen Species (ROS) Induction : Similar compounds have been noted to elevate cellular ROS levels, which can induce cytotoxicity in cancer cells while sparing normal cells .
Therapeutic Potential
Research indicates that the compound may have several therapeutic applications:
- Anticancer Activity : Studies suggest that it could selectively induce cytotoxicity in cancer cell lines through ROS-mediated mechanisms .
- Antimicrobial Properties : Preliminary investigations show potential antibacterial and antifungal activities, although more detailed studies are needed to confirm these effects .
Study on Anticancer Activity
A study conducted on similar pyridazine derivatives demonstrated their ability to induce apoptosis in various cancer cell lines. The mechanism was linked to increased ROS production and subsequent oxidative stress leading to cell death .
Antimicrobial Activity
In a comparative study of sulfonamide derivatives, compounds structurally related to the target compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The findings suggest that modifications in the sulfonamide group can enhance biological activity .
Summary of Biological Activities
| Activity Type | Observation |
|---|---|
| Anticancer | Induces cytotoxicity via ROS modulation |
| Antimicrobial | Exhibits antibacterial properties |
| Enzyme Inhibition | Potential inhibition of key metabolic enzymes |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Similarities and Differences
The compound shares a pyridazine-piperazine scaffold with other derivatives, such as 3-chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine (reported in ). However, its substituents distinguish its physicochemical and pharmacological properties:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
